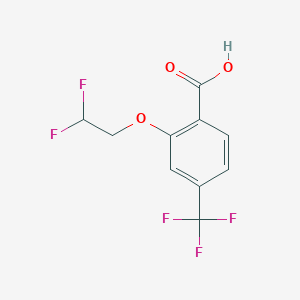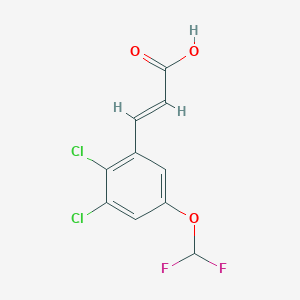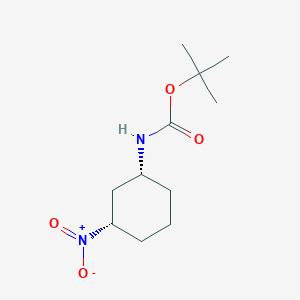
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a cyclohexane ring substituted with a nitro group and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester typically involves the nitration of cyclohexane derivatives followed by the introduction of the carbamate group. The reaction conditions often require careful control of temperature and pH to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by esterification reactions. These methods are optimized for yield and purity, often employing catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo oxidation reactions, potentially forming nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines and their derivatives.
Substitution: Formation of substituted carbamates and related compounds.
科学的研究の応用
Chemistry: In chemistry, cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The nitro group can be modified to enhance biological activity or reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where specific structural properties are desired.
作用機序
The mechanism of action of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate ester can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
類似化合物との比較
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: Differing in the configuration around the cyclohexane ring.
3-Nitrocyclohexylamine: Lacking the carbamate ester group.
tert-Butyl carbamate: Lacking the nitro group and cyclohexane ring.
Uniqueness: cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the combination of the nitro group and the carbamate ester on a cyclohexane ring. This specific arrangement imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
tert-butyl N-[(1R,3S)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChIキー |
IWXAMEDUNJSUFE-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
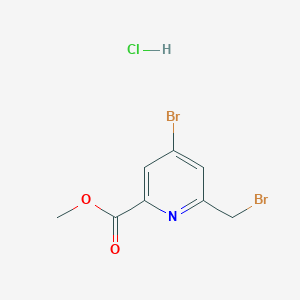

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
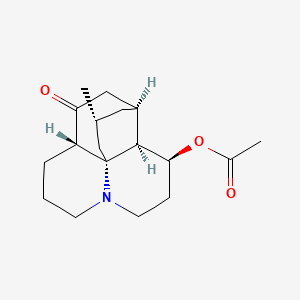
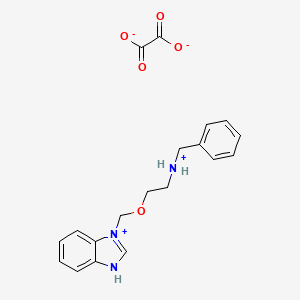
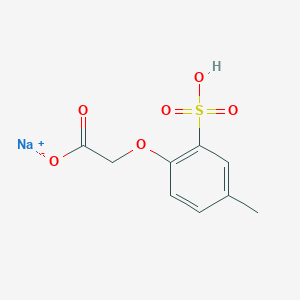

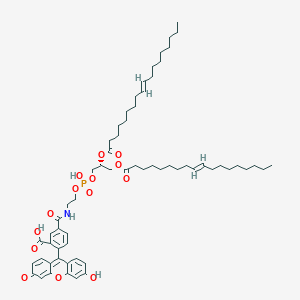
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
